tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the tert-butyl, amino, ethoxy, and fluoro substituents. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate include other azetidine derivatives with different substituents. Examples include:
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 3-[1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21FN2O4 |
---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O4/c1-5-18-9(16)8(13)12(14)6-15(7-12)10(17)19-11(2,3)4/h8H,5-7,14H2,1-4H3 |
InChI Key |
SYTPEXBRPVKCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1(CN(C1)C(=O)OC(C)(C)C)N)F |
Origin of Product |
United States |
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